molecular formula C13H18ClNO3 B1426426 Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride CAS No. 1219968-06-5

Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Cat. No. B1426426
M. Wt: 271.74 g/mol
InChI Key: LZMHLMXLOCATPU-UHFFFAOYSA-N
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Description

“Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 . It is used in scientific research with diverse applications ranging from drug synthesis to studying neurological disorders.


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is represented by the formula C13H18ClNO3 . Unfortunately, the specific structural diagram or 3D model is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride” are not explicitly detailed in the search results. The molecular formula is C13H18ClNO3 and the molecular weight is 271.74 .

Scientific Research Applications

Electrochromic Properties

Research by Almeida et al. (2017) on a pyrrole derivative related to Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride showed interesting electrochromic properties. The study focused on the synthesis and characterization of a magenta polypyrrole derivatised with Methyl Red azo dye. This derivative displayed enhanced chromatic contrast, switching time, and stability, making it significant for applications in pH sensors (Almeida et al., 2017).

Cognitive Enhancement Properties

A study conducted by Lin et al. (1997) explored 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a compound structurally similar to Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride. This compound, part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, showed positive effects in cognitive enhancement in rodent and primate models, making it an attractive candidate for treating cognitive disorders (Lin et al., 1997).

Anti-Juvenile Hormone Activity

Fujita et al. (2005) researched a series of compounds including ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates, which are structurally related to Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride. Their study found that these compounds had significant activity in inducing precocious metamorphosis in larvae of the silkworm, Bombyx mori. This suggests potential applications in pest control and insect lifecycle studies (Fujita et al., 2005).

Synthesis and Structural Analysis

Huang et al. (2021) conducted a study on compounds including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These compounds, while different, share structural similarities with Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride. Their research provided insights into the synthetic routes, crystal structure, and physicochemical properties of these compounds (Huang et al., 2021).

properties

IUPAC Name

methyl 3-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-3-2-4-12(7-11)17-9-10-5-6-14-8-10;/h2-4,7,10,14H,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHLMXLOCATPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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